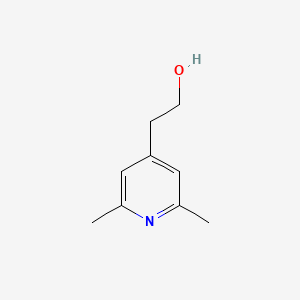

4-Pyridineethanol, 2,6-dimethyl-

CAS No.:

Cat. No.: VC16262194

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 2-(2,6-dimethylpyridin-4-yl)ethanol |

| Standard InChI | InChI=1S/C9H13NO/c1-7-5-9(3-4-11)6-8(2)10-7/h5-6,11H,3-4H2,1-2H3 |

| Standard InChI Key | LHWPRBVTJDLUCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=N1)C)CCO |

Introduction

Structural and Molecular Characteristics

4-Pyridineethanol, 2,6-dimethyl- belongs to the pyridine family, a class of heterocyclic aromatic compounds containing a nitrogen atom. The compound’s structure consists of a pyridine core substituted with a hydroxymethyl group (-CHOH) at the 4-position and methyl groups (-CH) at the 2- and 6-positions. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .

Molecular Geometry and Bonding

The pyridine ring’s planar geometry is preserved despite substitutions, with the nitrogen atom contributing to aromaticity through its lone pair of electrons. The methyl groups at positions 2 and 6 introduce steric hindrance, which can modulate reaction kinetics, while the hydroxyl group at position 4 enhances polarity and hydrogen-bonding capability. Computational studies of analogous compounds, such as 4-ethyl-2,6-dimethylpyridine, suggest that alkyl substituents increase electron density at the nitrogen atom, potentially altering acidity and base strength .

Table 1: Comparative Structural Features of Pyridine Derivatives

| Compound | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| 4-Pyridineethanol, 2,6-dimethyl- | 4-hydroxymethyl, 2,6-methyl | Polar, hydrogen-bond donor | |

| 4-Ethyl-2,6-dimethylpyridine | 4-ethyl, 2,6-methyl | Nonpolar, basic | |

| 2,6-Pyridinedimethanol | 2,6-hydroxymethyl | Highly polar, diol reactivity |

Synthesis and Manufacturing Methods

The synthesis of 4-Pyridineethanol, 2,6-dimethyl- typically involves multi-step organic reactions, leveraging both classical and modern strategies. A representative approach, adapted from methodologies used for related pyridine alcohols, is outlined below.

Reduction of Ester Precursors

A common route involves the reduction of ester-functionalized pyridine derivatives. For example, 2,6-dimethylpyridine-4-carboxylate can be reduced using sodium borohydride () in methanol. This method, analogous to the synthesis of 2,6-pyridinedimethanol , proceeds via nucleophilic attack on the carbonyl group, yielding the corresponding alcohol:

Reaction conditions (0–20°C, 16 hours) ensure controlled reduction while minimizing side reactions . The crude product is purified via extraction and chromatography, achieving yields exceeding 90% in optimized protocols.

Wadsworth-Emmons Condensation

Alternative routes employ the Wadsworth-Emmons reaction, a phosphonate-mediated olefination used in synthesizing styrylpyridines . While this method is more commonly applied to amino-substituted pyridines, modifications could introduce hydroxymethyl groups. For instance, reacting diethyl (2,6-dihalobenzyl)phosphonate with pyridine-4-carboxaldehyde under basic conditions forms styryl intermediates, which are subsequently functionalized.

Chemical Reactivity and Functional Group Analysis

The compound’s reactivity is governed by its hydroxyl and methyl substituents, which participate in distinct chemical transformations.

Hydroxyl Group Reactivity

The 4-hydroxymethyl group undergoes typical alcohol reactions:

-

Esterification: Reaction with acyl chlorides or anhydrides yields esters, useful for prodrug formulations.

-

Oxidation: Controlled oxidation with pyridinium chlorochromate (PCC) forms the corresponding ketone, though overoxidation risks ring degradation.

-

Hydrogen Bonding: The hydroxyl group acts as a hydrogen-bond donor, enhancing solubility in polar solvents and facilitating interactions with biological macromolecules .

Methyl Group Effects

The 2- and 6-methyl groups exert steric and electronic effects:

-

Steric Hindrance: Bulky substituents hinder electrophilic substitution at the 3- and 5-positions, directing reactivity to the 4-position.

-

Electronic Effects: Methyl groups donate electron density via hyperconjugation, slightly deactivating the ring toward electrophilic attack.

Applications in Organic Synthesis and Drug Development

Intermediate in Pharmaceutical Synthesis

The compound serves as a precursor to more complex molecules. For example, ester derivatives could be conjugated to anticancer agents to enhance solubility or target specificity.

Material Science Applications

Functionalized pyridines are incorporated into:

-

Coordination Polymers: Hydroxyl groups bind metal ions, forming frameworks for catalysis or gas storage.

-

Liquid Crystals: Methyl and hydroxyl substituents modulate mesophase behavior in display technologies.

Challenges and Future Directions

Current limitations include the compound’s sensitivity to oxidation and limited bioavailability. Future research should prioritize:

-

Stabilization Strategies: Prodrug formulations or nanoparticle encapsulation to enhance stability.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume